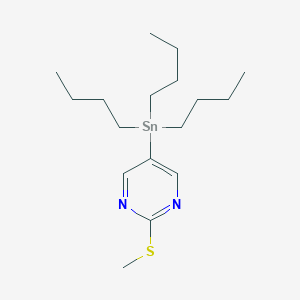

2-(Methylthio)-5-(tributylstannyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Methylthio)-5-(tributylstannyl)pyrimidine is an organotin compound . It is used in Stille coupling reaction and can be used as one of the precursors in the synthesis of 2-aminopyridine oxazolidinones as potent and selective tankyrase (TNKS) inhibitors and the synthesis of canagliflozin, a novel inhibitor for sodium-dependent glucose cotransporter .

Synthesis Analysis

The synthesis of 2-(Methylthio)-5-(tributylstannyl)pyrimidine involves the use of malonate derivatives with -methylisothiouronium sulfate followed by derivation and oxidation in a water–acetone mixture using oxone as the oxidant .Molecular Structure Analysis

The molecular structure of 2-(Methylthio)-5-(tributylstannyl)pyrimidine is represented by the InChI code1S/C5H5N2S.3C4H9.Sn/c1-8-5-6-3-2-4-7-5;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; . The molecular weight of the compound is 415.23 . Physical And Chemical Properties Analysis

2-(Methylthio)-5-(tributylstannyl)pyrimidine is a liquid at room temperature . It has a refractive index of 1.544 and a density of 1.193 g/mL at 25°C . The compound should be stored in a refrigerator .Applications De Recherche Scientifique

-

Pyrido [2,3-d]pyrimidines in Anticancer Research

- Application: Pyrido [2,3-d]pyrimidines have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

- Method: The study covered different cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors, their signaling pathways, mechanism of action and structure–activity relationship of pyrido [2,3-d]pyrimidine derivatives as inhibitors of the above-mentioned targets .

- Results: This review represents the complete medicinal and pharmacological profile of pyrido [2,3-d]pyrimidines as anticancer agents, and will help scientists to design new selective, effective and safe anticancer agents .

-

4,6-Diamino-2-(methylthio)pyrimidine in Organic Synthesis

- Application: 4,6-Diamino-2-(methylthio)pyrimidine can react with 3-Ethoxy-acrylic acid ethyl ester to get 4-Amino-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one .

- Method: The specific experimental procedures are not provided in the source .

- Results: The reaction results in the formation of 4-Amino-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one .

Safety And Hazards

The compound is classified as dangerous with hazard statements H301, H302, H312, H315, H319, H332, H335, H410 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

tributyl-(2-methylsulfanylpyrimidin-5-yl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N2S.3C4H9.Sn/c1-8-5-6-3-2-4-7-5;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWUNYIXRVXVMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(N=C1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2SSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376851 |

Source

|

| Record name | 2-(Methylthio)-5-(tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)-5-(tributylstannyl)pyrimidine | |

CAS RN |

120717-37-5 |

Source

|

| Record name | 2-(Methylthio)-5-(tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione](/img/structure/B182209.png)

![Benzo[a]phenazine-5,6-dione](/img/structure/B182211.png)

![S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate](/img/structure/B182226.png)